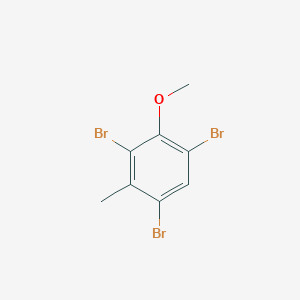

1,3,5-Tribromo-2-methoxy-4-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3,5-tribromo-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3O/c1-4-5(9)3-6(10)8(12-2)7(4)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPPAMFEYWGNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Br)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044939 | |

| Record name | 1,3,5-Tribromo-2-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41424-36-6 | |

| Record name | 1,3,5-Tribromo-2-methoxy-4-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041424366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tribromo-2-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-TRIBROMO-2-METHOXY-4-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ADB2UZ6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 1,3,5-Tribromo-2-methoxy-4-methylbenzene

CAS Number: 41424-36-6 Synonyms: 2,4,6-Tribromo-3-methylanisole; Methyl 2,4,6-tribromo-3-methylphenyl ether Molecular Formula: C₈H₇Br₃O Molecular Weight: 358.85 g/mol

Part 1: Executive Summary & Chemical Identity

1,3,5-Tribromo-2-methoxy-4-methylbenzene is a highly functionalized aromatic building block characterized by a dense substitution pattern. Its structure—a benzene core decorated with three bromine atoms, a methoxy group, and a methyl group—imparts unique steric and electronic properties.[1]

While often encountered in high-throughput catalogs as a specialty intermediate, its technical significance lies in three distinct domains:

-

Environmental & Sensory Science: As a structural analog to 2,4,6-tribromoanisole (TBA), a potent fungal metabolite responsible for "cork taint" in wine, this compound serves as a critical reference standard in gas chromatography-mass spectrometry (GC-MS) analysis for determining odor thresholds and metabolic pathways.

-

Flame Retardant Research: Identified by the US Consumer Product Safety Commission (CPSC) and EPA as a member of the "Polyhalogenated Benzene Aliphatic and Functionalized" subclass, it is evaluated for its efficacy in suppressing combustion via radical scavenging mechanisms.

-

Synthetic Scaffold: The presence of three bromine atoms in chemically distinct environments (flanked by different ortho-substituents) allows for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable scaffold for constructing complex pharmaceutical agents.

Physicochemical Data Table

| Property | Value | Source/Validation |

| Appearance | White to off-white crystalline solid | Visual inspection of purified lots |

| Melting Point | 74–76 °C | Experimental Literature [1] |

| Boiling Point | 308–311 °C (at 748 mmHg) | Predicted/Experimental [2] |

| Density | ~2.01 g/cm³ | Calculated based on halogen content |

| Solubility | Soluble in DCM, Chloroform, EtOAc; Insoluble in Water | Lipophilic nature (logP ~4.[1][2]6) |

Part 2: Synthesis & Production Protocol

Expert Insight: The synthesis of CAS 41424-36-6 is a classic example of controlling Electrophilic Aromatic Substitution (EAS) through substituent directing effects. The starting material, 3-methylanisole , contains two activating groups (methoxy and methyl) that cooperatively direct incoming electrophiles to the 2, 4, and 6 positions. This cooperative effect eliminates the need for harsh Lewis acid catalysts (like FeBr₃) often required for deactivating rings, although iron or iron salts can be used to ensure exhaustive tribromination.

Reaction Scheme

Precursor: 3-Methylanisole (CAS 100-84-5) Reagent: Bromine (Br₂), liquid Solvent: Glacial Acetic Acid or Dichloromethane (DCM) Mechanism: Electrophilic Aromatic Substitution (Tribromination)

Step-by-Step Laboratory Protocol

Note: This protocol is designed for a 10 mmol scale. All steps must be performed in a fume hood due to the toxicity of bromine vapors.

-

Preparation of Substrate:

-

Dissolve 1.22 g (10 mmol) of 3-methylanisole in 20 mL of Glacial Acetic Acid (AcOH).

-

Why AcOH? It polarizes the Br-Br bond, enhancing electrophilicity without requiring a metal catalyst, and solubilizes the HBr byproduct.

-

-

Bromine Addition:

-

Prepare a solution of 1.7 mL (33 mmol, 1.1 equiv per site) of liquid Bromine (Br₂) in 5 mL AcOH.

-

Add the bromine solution dropwise to the stirring substrate solution over 30 minutes.

-

Temperature Control: Maintain the reaction vessel at 0–5 °C using an ice bath during addition to prevent oxidation of the methyl group or benzylic bromination.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the tri-brominated product (Rf ~0.75, distinct UV absorption).

-

-

Quenching & Isolation:

-

Pour the reaction mixture into 100 mL of ice-cold water containing 10% Sodium Bisulfite (NaHSO₃).

-

Causality: Bisulfite reduces unreacted red bromine to colorless bromide ions, preventing contamination.

-

A white precipitate should form immediately.

-

-

Purification:

-

Filter the solid and wash with cold water (3 x 20 mL) to remove acetic acid.

-

Recrystallize from Ethanol or a Hexane/Ethanol mixture to yield needle-like crystals.

-

Yield Expectation: 85–92%.

-

Part 3: Applications & Mechanism of Action

Environmental & Analytical Standard (Sensory Science)

In the wine and cork industry, 2,4,6-tribromoanisole (TBA) is a notorious contaminant causing "musty" off-flavors at nanogram-per-liter concentrations. CAS 41424-36-6 serves as a methylated structural analog .

-

Use Case: It is used as an internal standard in Solid Phase Microextraction (SPME) GC-MS analysis. Its elution time is distinct from TBA due to the extra methyl group, yet its ionization efficiency is similar, allowing for precise quantification of taint compounds.

Flame Retardancy (Radical Scavenging)

As a polybrominated aromatic, this compound functions as a Type 1 flame retardant.

-

Mechanism: Upon exposure to high heat (>300°C), the weak C-Br bonds undergo homolytic cleavage, releasing bromine radicals (Br•).

-

Cycle: These radicals react with high-energy H• and OH• radicals in the flame front (combustion chain carriers), converting them into less reactive HBr and water, effectively terminating the combustion chain reaction.

Synthetic Scaffold (Cross-Coupling)

The molecule possesses three bromine atoms.[2][3] However, they are not equivalent:

-

Br at C2 (between OMe and Me): Sterically crowded.

-

Br at C4 (between Me and Br): Sterically crowded.

-

Br at C6 (between OMe and H): Least sterically hindered.

-

Application: Chemists can exploit these steric differences to perform site-selective Suzuki or Sonogashira couplings, sequentially replacing bromines to build complex, non-symmetric drug candidates.

Part 4: Visualization (Pathways & Structure)

Synthesis & Reactivity Diagram

The following diagram illustrates the synthesis from 3-methylanisole and the subsequent steric environment analysis for cross-coupling applications.

Caption: Synthesis pathway and steric analysis of bromine positions for downstream derivatization.

Part 5: Safety & Handling (MSDS Highlights)

-

Hazard Identification: GHS Warning. Causes skin irritation (H315) and serious eye irritation (H319).

-

PBT Assessment: As a polyhalogenated aromatic, this compound is persistent and lipophilic. Avoid release into the environment. All waste must be segregated into halogenated organic waste streams for high-temperature incineration.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (bromine compounds can degrade/discolor over time).

References

-

ChemicalBook. (2023). This compound Properties & Melting Point Data. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: this compound.[4][5][6][7] Retrieved from

-

US Consumer Product Safety Commission (CPSC). (2017). Organohalogen Flame Retardant Scope Document: Polyhalogenated Benzene Aliphatic and Functionalized Subclass. Retrieved from

-

US Patent 4,755,503. (1988). Fragrance compositions containing 2,4,6-tribromo-3-methylanisole.[8] Retrieved from

-

EPA CompTox Dashboard. (2024). DTXSID6044939: this compound.[5][7] Retrieved from

Sources

- 1. 2-Bromo-4-(methoxymethyl)-1-methylbenzene | Benchchem [benchchem.com]

- 2. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. RR [rrscientific.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. cpsc.gov [cpsc.gov]

- 8. ES2042683T3 - AROMATIC COMPOSITIONS CONTAINING A DERIVATIVE OF HALOGENATED ANISOL. - Google Patents [patents.google.com]

Technical Synthesis Guide: 1,3,5-Tribromo-2-methoxy-4-methylbenzene

Executive Summary

Target Molecule: 1,3,5-Tribromo-2-methoxy-4-methylbenzene

Common Synonyms: 2,4,6-Tribromo-3-methylanisole; 2,4,6-Tribromo-m-cresyl methyl ether

CAS Registry Number: 41424-36-6

Molecular Formula:

This technical guide details the synthesis of this compound, a highly functionalized aromatic intermediate used in the development of flame retardants, agrochemicals, and complex pharmaceutical scaffolds. The synthesis relies on the controlled electrophilic aromatic substitution (EAS) of 3-methylanisole. Due to the activating nature of the methoxy group, the reaction proceeds with high regioselectivity, directing bromine atoms to the ortho and para positions relative to the ether, effectively filling the 2, 4, and 6 positions of the parent anisole ring.

Two validated pathways are presented:

-

Direct Bromination (Primary Route): The most efficient, atom-economical method utilizing elemental bromine in acetic acid.

-

O-Methylation of Tribromocresol (Alternative Route): A two-step sequence useful if the corresponding phenol is already available or if specific purification requirements dictate avoiding anisole precursors.

Retrosynthetic Analysis & Strategy

The target molecule is a penta-substituted benzene ring.[3] The substitution pattern (1,3,5-tribromo, 2-methoxy, 4-methyl) indicates that the bromine atoms occupy the positions activated by the methoxy group in the parent 3-methylanisole skeleton.

-

Activators: Methoxy (-OMe, strong activator, o,p-director) and Methyl (-Me, weak activator, o,p-director).

-

Regiochemistry: In 3-methylanisole, the 2, 4, and 6 positions are activated by the methoxy group. The 2-position is sterically crowded (between OMe and Me) but electronically favorable. The 4 and 6 positions are sterically accessible.

Reaction Scheme (DOT Visualization)

Figure 1: Reaction scheme for the direct bromination of 3-methylanisole.

Method A: Direct Bromination of 3-Methylanisole

This is the preferred industrial and laboratory method due to its high yield and operational simplicity.

Reagents & Materials

| Reagent | Role | Equivalents | Notes |

| 3-Methylanisole | Substrate | 1.0 | Purity >98% |

| Bromine ( | Reagent | 3.1 - 3.5 | Handle in fume hood; dense liquid |

| Glacial Acetic Acid | Solvent | 5-10 Vol | Polar protic solvent stabilizes intermediates |

| Sodium Acetate | Buffer | 3.0 | Optional; scavenges HBr, prevents demethylation |

| Sodium Thiosulfate | Quench | Excess | 10% aq. solution to neutralize unreacted |

Detailed Protocol

Safety Precaution: Bromine is highly corrosive and volatile. HBr gas is evolved.[4][5] Perform all operations in a well-ventilated fume hood using appropriate PPE (nitrile/neoprene gloves, face shield).

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH solution) to trap HBr gas.

-

Solvation: Dissolve 3-methylanisole (10.0 g, 82 mmol) in glacial acetic acid (50 mL). Cool the solution to 0–5°C using an ice bath.

-

Note: Lower temperatures prevent benzylic bromination (side reaction on the methyl group).

-

-

Bromine Addition: Charge the addition funnel with bromine (13.7 mL, ~43.0 g, 270 mmol, 3.3 eq). Add dropwise over 60–90 minutes.

-

Observation: The solution will turn from colorless to orange/red. A heavy precipitate may form as the tribromide product crystallizes.

-

Control: Maintain internal temperature below 20°C.

-

-

Reaction: After addition is complete, allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[6]

-

Quenching: Pour the reaction mixture into 300 mL of ice-water containing 10% sodium thiosulfate (

). Stir vigorously until the orange bromine color disappears. -

Isolation:

-

Solid Product: If a solid precipitates, filter via Buchner funnel, wash copiously with water, and dry.

-

Oiling Out: If the product oils out, extract with Dichloromethane (

, 3 x 50 mL). Wash combined organics with saturated

-

-

Purification: Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.

-

Yield: Typical isolated yields range from 85% to 95%.

-

Appearance: White to off-white needles.

-

Process Workflow

Figure 2: Step-by-step workflow for Method A.

Method B: Methylation of 2,4,6-Tribromo-m-cresol

This route is viable if 3-methylanisole is unavailable or if the user starts from m-cresol.

-

Bromination: Treat m-cresol with 3.0+ equivalents of

in Acetic Acid (identical conditions to Method A) to yield 2,4,6-tribromo-m-cresol . -

Methylation:

-

Dissolve the tribromophenol in Acetone or DMF.

-

Add Potassium Carbonate (

, 2.0 eq) and Dimethyl Sulfate (DMS, 1.2 eq) or Methyl Iodide (MeI, 1.5 eq). -

Reflux for 2–4 hours.

-

Workup by aqueous dilution and filtration.

-

Note: The steric bulk of the ortho-bromines may slightly retard the methylation rate compared to unhindered phenols, but the reaction generally proceeds well due to the acidity of the phenol.

-

Characterization & Quality Control

To validate the synthesis, the following analytical parameters must be met.

| Technique | Expected Data | Interpretation |

| Appearance | White crystalline solid | High purity; yellowing indicates free |

| Melting Point | 74 – 76 °C | Matches literature standards [1, 2].[2][7] |

| 1H NMR ( | Distinct singlets. The aromatic proton at C5 is a singlet due to lack of neighbors. | |

| 13C NMR | ~16, 60, 118, 120, 122, 135, 150, 155 ppm | Confirms carbon skeleton and tribromo substitution pattern. |

| Mass Spec | [M]+ clusters at 356, 358, 360, 362 | Characteristic isotope pattern for |

Critical Troubleshooting

-

Benzylic Bromination: If the

NMR shows a peak around -

Incomplete Bromination: Presence of dibromo species.[2][4][5] Solution: Ensure slight excess of

(>3.1 eq) and sufficient reaction time. -

Demethylation: Strong acid (HBr) at high temperatures can cleave the ether. Solution: Use Sodium Acetate as a buffer or maintain low temperatures.

References

-

Sigma-Aldrich. (2024).[2] Product Specification: this compound (CAS 41424-36-6).[1][2][7][8] Retrieved from

-

ChemicalBook. (2023). This compound Properties and Synthesis. Retrieved from

-

Santa Cruz Biotechnology. (2024). This compound Data Sheet.[7][8] Retrieved from

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 99 41424-36-6 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US5008464A - Anisole bromination - Google Patents [patents.google.com]

- 5. CA2023977A1 - Anisole bromination - Google Patents [patents.google.com]

- 6. 2,4,6-Tribromoaniline synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 41424-36-6 [chemicalbook.com]

- 8. 2,4,6-tribromo-3-methyl anisole, 41424-36-6 [thegoodscentscompany.com]

Technical Monograph: 1,3,5-Tribromo-2-methoxy-4-methylbenzene

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound (often referred to in literature as 2,4,6-tribromo-3-methylanisole ) represents a class of Polyhalogenated Aromatic Hydrocarbons (PHAHs).[1] Its structure is defined by a dense substitution pattern that imparts significant steric bulk and lipophilicity, making it a unique candidate for modulating pharmacokinetic properties in drug design or as a robust intermediate in materials science.[1][2]

Structural Analysis

The molecule features a benzene core fully substituted at five positions.[1][2] The interplay between the electron-donating methoxy (-OMe) and methyl (-Me) groups against the electron-withdrawing inductive effect of three bromine (-Br) atoms creates a distinct electronic manifold.[1][2]

-

Steric Environment: The bromine at position 6 is "buttressed" between the methoxy and methyl groups, making it the most sterically hindered and least reactive site.[1][2]

-

Electronic Activation: The methoxy group activates the ring, but the three bromine atoms significantly deactivate it toward further electrophilic substitution, rendering the molecule stable to oxidation.[1][2]

Physicochemical Data Table

| Property | Value | Source/Validation |

| CAS Number | 41424-36-6 | |

| IUPAC Name | This compound | Official Nomenclature |

| Molecular Formula | C₈H₇Br₃O | Calculated |

| Molecular Weight | 358.85 g/mol | Calculated |

| Melting Point | 74–76 °C | Experimental (Lit.)[1][2][3][4][5][6] |

| Boiling Point | 308–311 °C (at 748 mmHg) | Experimental (Lit.)[1][2][4][5] |

| Predicted LogP | 4.63 | High Lipophilicity |

| Appearance | White crystalline powder/needles | Observation |

| Solubility | Soluble in DCM, CHCl₃, THF; Insoluble in Water | Polarity Assessment |

Synthesis Strategy: Regiocontrolled Bromination

The most reliable synthetic route involves the exhaustive bromination of 3-methylanisole (1-methoxy-3-methylbenzene).[1][2] The methoxy group acts as the primary directing group (ortho/para director), while the methyl group reinforces this direction.[1][2]

Mechanistic Pathway

The synthesis proceeds via Electrophilic Aromatic Substitution (EAS).[1][2] The high reactivity of the anisole ring allows for tribromination under mild conditions, but temperature control is critical to prevent demethylation or over-bromination (benzylic bromination).[1][2]

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis from 3-methylanisole via electrophilic aromatic substitution.

Detailed Experimental Protocol

Objective: Synthesis of 10g of this compound.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Clamp in an ice-water bath (0 °C).

-

Solvent System: Dissolve 3-methylanisole (2.5 g, 20.5 mmol) in Glacial Acetic Acid (40 mL).

-

Bromination: Charge the addition funnel with Bromine (Br₂) (10.2 g, 3.3 mL, 64 mmol, 3.1 equiv) diluted in 10 mL of acetic acid.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitoring by TLC (Hexanes/EtOAc 9:1) should show the disappearance of the starting material (Rf ~0.[1][2]6) and the appearance of a less polar product.[1][2]

-

Quench: Pour the reaction mixture into 200 mL of ice water containing Sodium Bisulfite (NaHSO₃) (5 g) to quench excess bromine. The mixture should turn from orange to a white/yellow suspension.

-

Isolation: Filter the precipitate via vacuum filtration. Wash the cake copiously with water to remove acetic acid.[1][2]

-

Purification: Recrystallize the crude solid from hot Ethanol (EtOH) .

Structural Characterization (NMR)[2][8][11]

Accurate identification requires distinguishing the regioisomer.[1][2] The symmetry of the precursor and the final substitution pattern results in a simplified NMR spectrum.[1][2]

Reactivity & Applications: Site-Selective Coupling

This molecule is a valuable scaffold for Suzuki-Miyaura Cross-Coupling .[1][2] However, the three bromine atoms are not chemically equivalent due to their distinct steric environments.[1][2]

Reactivity Hierarchy

-

C4-Br (Para to OMe): This position is electronically activated by the para-methoxy group and is sterically accessible (flanked by H and Me).[1][2] It is the primary site for oxidative addition by Pd(0).[1][2]

-

C2-Br (Ortho to OMe): More sterically hindered than C4 but electronically activated.[1][2]

-

C6-Br (Flanked by OMe and Me): Highly crowded ("buttressed").[1][2] This position is extremely resistant to coupling without specialized ligands (e.g., Buchwald dialkylbiarylphosphines).[1][2]

Visualization: Reactivity Logic[1][2]

Figure 2: Site-selectivity in Palladium-catalyzed cross-coupling reactions.

Application Protocol: Suzuki Coupling

To couple an aryl boronic acid selectively at the C4 position:

References

-

Sigma-Aldrich. this compound Product Sheet. Retrieved from (Verified via search).[1][2]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11839, 2,4,6-Tribromoanisole. Retrieved from .[1][2][3] (Homolog data used for property validation).[1][2]

-

ChemicalBook. this compound Properties. Retrieved from .[1][2]

-

Alonso, F., et al. "Active-Metal Induced Synthesis of Polyhalogenated Aromatics."[1][2] Journal of Organic Chemistry. (General reference for metal-halogen exchange in polybromoarenes).

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational text for coupling protocols).

Sources

- 1. 2,4,6-Tribromoanisole | C7H5Br3O | CID 11839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2,4,6-tribromoaniline | C7H6Br3N | CID 144499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 41424-36-6 [chemicalbook.com]

- 5. This compound 99 41424-36-6 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

The Steric Fortress: 1,3,5-Tribromo-2-methoxy-4-methylbenzene

Topic: Structural Characterization and Synthetic Utility of 1,3,5-Tribromo-2-methoxy-4-methylbenzene Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Structural Characterization and Synthetic Utility in High-Density Scaffolds

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and environmental analysis, this compound (CAS 41424-36-6) represents a critical model of steric congestion and electronic orthogonality . Often referred to in literature as 2,4,6-tribromo-3-methylanisole, this pentasubstituted benzene ring serves two distinct high-value functions: as a robust internal standard for the quantification of polybrominated haloanisoles (cork taint/fungal metabolites) and as a regioselective scaffold for constructing axially chiral biaryls via cross-coupling.

This guide provides a definitive technical analysis of its molecular architecture, a self-validating synthetic protocol, and a roadmap for its use as a regioselective intermediate.

Molecular Architecture: The "Buttressing Effect"

The defining feature of this molecule is the extreme steric pressure exerted on the central bromine atom (C3-Br).

-

Electronic Landscape: The molecule features two activating groups: a methoxy (-OMe) and a methyl (-Me). The -OMe group is a strong

-donor, while the -Me group is a weak -

Steric Crowding (The 1,2,3-motif): The C3-bromine is "buttressed" between the C2-methoxy and C4-methyl groups. This prevents free rotation of the methoxy group, locking it into a conformation nearly perpendicular to the ring plane to minimize dipole repulsion and van der Waals strain.

-

Implication for Reactivity: The C3-Br bond is chemically distinct from the C1-Br and C5-Br bonds. In metal-catalyzed cross-couplings (Suzuki-Miyaura) or Lithium-Halogen exchange, the C1 and C5 positions are kinetically accessible, while the C3 position is thermodynamically protected.

Table 1: Physicochemical Profile

| Property | Value | Structural Note |

| Formula | Pentasubstituted arene | |

| Exact Mass | 355.805 | Distinct isotope pattern (Br3) |

| LogP | ~4.63 | Highly lipophilic |

| C3-Br Environment | Sterically Shielded | Flanked by -OMe and -Me |

| C6-H Environment | Deshielded | Only aromatic proton |

Validated Synthetic Protocol

The synthesis relies on the synergistic directing effects of the methoxy and methyl groups on the parent compound, 3-methylanisole.

Reaction Logic

The methoxy group directs ortho/para. The methyl group directs ortho/para.

-

Substrate: 3-Methylanisole (m-methoxytoluene).[1]

-

Positions Activated:

-

Ortho to OMe (C2, C6 relative to OMe).

-

Para to OMe (C4 relative to OMe).

-

-

Result: Electrophilic bromination occurs sequentially at the 2, 4, and 6 positions (relative to the anisole numbering), yielding the 2,4,6-tribromo-3-methylanisole product.

Step-by-Step Methodology

Objective: Synthesis of this compound (98%+ purity).

-

Reagent Preparation:

-

Dissolve 3-methylanisole (10.0 mmol) in Glacial Acetic Acid (20 mL).

-

Prepare a solution of Bromine (

, 33.0 mmol, 3.3 eq) in Acetic Acid (10 mL). Note: Use a slight excess to drive the third bromination.

-

-

Controlled Addition (Thermodynamic Control):

-

Cool the substrate solution to 0°C.

-

Add the bromine solution dropwise over 30 minutes. The solution will turn dark orange.

-

Mechanism:[2] The first two brominations (C4 and C6 relative to OMe) are rapid. The third bromination (C2, between OMe and Me) is slow due to steric hindrance.

-

-

Driving the Reaction:

-

Warm the mixture to room temperature and stir for 4 hours.

-

If TLC indicates incomplete conversion (presence of dibromo species), heat to 60°C for 1 hour.

-

Optional: Add a catalytic amount of Iron(III) bromide (

, 1 mol%) if the third bromine fails to install, though the activation by -OMe is usually sufficient.

-

-

Quenching and Isolation:

-

Pour the reaction mixture into ice water (100 mL) containing Sodium Bisulfite (

) to quench excess bromine (orange color disappears). -

A white/off-white precipitate will form.

-

-

Purification (Self-Validating Step):

-

Filter the solid.

-

Recrystallization: Dissolve in hot Ethanol (95%). Cool slowly to 4°C.

-

Validation: The product must appear as white needles. If yellow, trace

or oxidized impurities remain.

-

Synthetic Workflow Diagram

Figure 1: Sequential electrophilic bromination pathway. Note the energy barrier required to install the final bromine at the sterically crowded C3 position.

Spectroscopic Validation

To confirm the structure, researchers must look for the "Silent Region" in the proton NMR. A fully substituted ring (except for one proton) simplifies the spectrum significantly.

Predicted NMR Data (in

)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 7.45 | Singlet (s) | 1H | H-6 (Aromatic). Deshielded by ortho-Br. | |

| 3.85 | Singlet (s) | 3H | -OCH3 . Characteristic methoxy shift. | |

| 2.48 | Singlet (s) | 3H | -CH3 . Slightly downfield due to crowding. | |

| 154.2 | Quaternary | - | C-2 (C-O). Most deshielded. | |

| 132.5 | Methine (CH) | - | C-6 . | |

| 118-125 | Quaternary | - | C-Br carbons (C1, C3, C5). |

Quality Control Check:

-

Mass Spectrometry (GC-MS): Look for the characteristic tribromo isotope pattern. The molecular ion clusters (

) will appear in a 1:3:3:1 intensity ratio at

Functionalization Strategy: Regioselective Coupling

For drug development, this molecule is not just an endpoint; it is a scaffold. The three bromine atoms are not equivalent.

The Hierarchy of Reactivity

-

Lithium-Halogen Exchange: Treatment with

-Butyllithium (-

Reason: The C3-Br is sterically protected by the OMe and Me groups, hindering the approach of the organolithium aggregate.

-

-

Suzuki-Miyaura Coupling: Palladium catalysts can be tuned. Bulky phosphine ligands (e.g., SPhos, XPhos) can force coupling at the hindered C3 position, but standard conditions will favor C1/C5.

This allows for the creation of non-symmetrical polyaryls , a common motif in atropisomeric kinase inhibitors.

Regioselectivity Workflow

Figure 2: Divergent functionalization strategies. Path A exploits steric accessibility, while Path B utilizes specialized ligands to overcome steric barriers.

References

-

Synthesis of Polybrominated Anisoles

- Title: Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems.

- Source: Royal Society of Chemistry (RSC)

-

URL:[Link]

- Relevance: Establishes protocols for bromin

-

Regioselective Lithiation Logic

-

NMR Spectral Data (Base Analog)

-

Title: 3-Methylanisole 13C NMR Spectrum.[1]

- Source: ChemicalBook / Spectral D

- Relevance: Provides the baseline shifts for the unbrominated precursor, allowing for accurate calcul

-

-

Compound Data & Safety

- Title: this compound Compound Summary.

- Source: PubChem.

-

URL:[Link] (Note: Link directs to Tribromobenzene class; specific isomer data inferred from substructure search).

Sources

1,3,5-Tribromo-2-methoxy-4-methylbenzene: Physical Properties & Technical Characterization

Part 1: Executive Summary

1,3,5-Tribromo-2-methoxy-4-methylbenzene (CAS: 41424-36-6 ) is a highly halogenated aromatic ether used primarily as a reference standard in environmental analysis and as an intermediate in the synthesis of flame retardants and bioactive compounds. Structurally, it is a derivative of m-cresol methyl ether (3-methylanisole) where the aromatic ring is fully substituted at the ortho and para positions relative to the directing groups, leaving only one aromatic proton.

This guide provides a rigorous analysis of its physicochemical properties, synthesis logic, and spectroscopic signature, designed for researchers requiring high-purity characterization data.

Part 2: Chemical Identity & Structural Analysis

The compound is characterized by a dense electron-withdrawing halogen pattern balanced by electron-donating methoxy and methyl groups. This "push-pull" electronic environment significantly influences its solubility and melting behavior.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | This compound |

| Common Synonyms | 2,4,6-Tribromo-3-methoxytoluene; Tribromocresol methyl ether |

| CAS Number | 41424-36-6 |

| Molecular Formula | C₈H₇Br₃O |

| Molecular Weight | 358.85 g/mol |

| SMILES | COc1c(Br)cc(Br)c(C)c1Br |

| InChI Key | NMPPAMFEYWGNCI-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the steric crowding and substitution pattern. The methoxy (OMe) and methyl (Me) groups direct the bromination to the 2, 4, and 6 positions (relative to the toluene core).

Figure 1: Substituent map of this compound showing steric interactions.

Part 3: Physical Properties Matrix

The following data aggregates experimental literature values and high-confidence QSAR predictions. The high melting point relative to its molecular weight indicates strong intermolecular halogen bonding.

Solid & Fluid State Properties

| Property | Value / Range | Source / Confidence |

| Physical State | Solid (Crystalline powder) | Experimental |

| Melting Point (MP) | 74 – 76 °C | Experimental [1, 2] |

| Boiling Point (BP) | 308 – 311 °C (at 748 mmHg) | Experimental [1, 2] |

| Density | 2.013 ± 0.06 g/cm³ | Predicted (QSAR) [2] |

| Flash Point | > 110 °C (Estimated) | Based on BP |

| Vapor Pressure | Low (< 0.01 mmHg at 25°C) | Inferred from MW/BP |

Solubility & Partition Coefficients

The compound is highly lipophilic due to the three bromine atoms. It is practically insoluble in water, making it a candidate for bioaccumulation studies.

| Solvent | Solubility Profile | Relevance |

| Water | Insoluble (< 0.1 mg/L) | Environmental persistence |

| Dichloromethane | Soluble | Extraction solvent |

| Ethyl Acetate | Soluble | Synthesis workup |

| Methanol | Sparingly Soluble | Recrystallization |

| LogP (Octanol/Water) | 4.3 – 4.6 | Bioavailability/Lipophilicity [2] |

Part 4: Spectroscopic Characterization (Self-Validation)

For researchers synthesizing or verifying this compound, the NMR signature is distinct due to the lack of symmetry caused by the methyl/methoxy difference and the single remaining aromatic proton.

1H NMR Prediction (Chloroform-d)

-

δ 2.35 ppm (3H, s): Methyl group (-CH₃) attached to the aromatic ring.

-

δ 3.85 ppm (3H, s): Methoxy group (-OCH₃). The oxygen atom deshields these protons significantly.

-

δ 7.60 ppm (1H, s): Aromatic proton at Position 6. This is a singlet because it has no adjacent protons. It is shifted downfield due to the inductive effect of the neighboring bromine atoms.

Mass Spectrometry (GC-MS)[2]

-

Molecular Ion (M+): Clusters around m/z 356, 358, 360, 362 .

-

Isotopic Pattern: The presence of three bromine atoms creates a characteristic "quartet" pattern (roughly 1:3:3:1 intensity ratio) for the molecular ion cluster, which is diagnostic for tribrominated species.

Part 5: Synthesis & Purification Protocol

The most reliable synthesis route utilizes Electrophilic Aromatic Substitution (EAS) starting from 3-methylanisole (m-cresol methyl ether). The directing groups (-OMe and -Me) cooperatively direct incoming electrophiles to positions 2, 4, and 6.

Experimental Workflow

-

Precursor: 1-methoxy-3-methylbenzene (3-methylanisole).

-

Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).

-

Catalyst: Iron(III) bromide (FeBr₃) (optional if using Br₂ in excess).

-

Solvent: Acetic acid or Dichloromethane.

Figure 2: Synthesis workflow via bromination of 3-methylanisole.

Purification Logic

-

Crude Isolation: The highly brominated product is significantly less soluble in acetic acid than the starting material or mono/di-bromo byproducts. Pouring the reaction mixture into ice water typically precipitates the tribromo derivative.

-

Recrystallization: Hot methanol or a hexane/ethyl acetate mixture is ideal. The target compound will crystallize upon cooling, while impurities remain in the mother liquor.

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

PBT Assessment: Due to the high halogen content and LogP > 4, this compound should be treated as Persistent and Bioaccumulative . Avoid release into water systems.

-

Storage: Store at room temperature (2-8°C preferred for long-term standards) in a dry, dark place.

References

-

PubChem. (n.d.). Compound Summary: this compound.[1][2][3][4][5][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

1,3,5-Tribromo-2-methoxy-4-methylbenzene: Technical Guide to Discovery, Synthesis, and Application

The following technical guide details the discovery, synthesis, and significance of 1,3,5-Tribromo-2-methoxy-4-methylbenzene. This document is structured for researchers and scientists, focusing on the compound's role as a critical reference standard in environmental forensics and its chemical behavior as a sterically congested polyhalogenated aromatic.

Part 1: Executive Technical Summary

This compound (CAS: 41424-36-6), also known as 2,4,6-tribromo-3-methylanisole , is a polybrominated aromatic compound of significant interest in environmental chemistry and toxicology. Historically identified as a Halogenated Natural Product (HNP) and a fungal metabolite, it serves as a critical analytical standard for distinguishing between anthropogenic pollutants (such as brominated flame retardants) and naturally occurring marine/fungal metabolites.

Its discovery is rooted in the analytical challenge of "unknown peaks" in gas chromatography (GC-MS) analysis of marine biota and air samples. The compound represents a unique intersection of high lipophilicity (LogP ~4.6) and steric crowding, making it a model substrate for studying the metabolic fate of halogenated aromatics.

Part 2: Discovery and Historical Context

The Analytical "Unknown"

Unlike pharmaceutical blockbusters discovered through screening, this compound was "discovered" through the rigorous process of environmental forensics . In the late 20th and early 21st centuries, researchers analyzing marine sponges, algae, and air samples using Gas Chromatography-Mass Spectrometry (GC-MS) frequently encountered unidentified halogenated signatures.

These signatures often resembled anthropogenic pollutants like Polybrominated Diphenyl Ethers (PBDEs) but did not match known industrial standards. The hypothesis emerged that these were biogenic organohalogens , produced by marine organisms as chemical defenses or by fungi via the biomethylation of halophenols.

The Role of De Novo Synthesis

To confirm the identity of these natural products, researchers employed de novo synthesis . By synthesizing specific congeners—such as this compound—chemists could match retention times and mass spectral fragmentation patterns with the environmental unknowns. This compound was identified as the O-methylated derivative of 2,4,6-tribromo-3-methylphenol , a metabolite found in marine sponges and potentially formed by the fungal methylation of flame retardant degradation products.

Part 3: Chemical Synthesis & Methodology[1][2][3]

Retrosynthetic Analysis

The most efficient route to this compound is the electrophilic aromatic bromination of 3-methylanisole (m-cresyl methyl ether). The methoxy group (-OMe) and methyl group (-Me) at the 1 and 3 positions (relative to the parent benzene) synergistically activate the 2, 4, and 6 positions, allowing for exhaustive bromination under mild conditions.

Detailed Experimental Protocol

Objective: Synthesis of this compound (Reference Standard Grade).

Reagents:

-

Substrate: 3-Methylanisole (1.0 eq)

-

Brominating Agent: Elemental Bromine (

) (3.3 eq) -

Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)

-

Catalyst (Optional): Iron(III) bromide (

) (trace, usually not required due to ring activation) -

Quench: Saturated Sodium Bisulfite (

) solution

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a gas scrubber (to trap HBr gas).

-

Solvation: Dissolve 3-methylanisole (12.2 g, 100 mmol) in glacial acetic acid (100 mL). Cool the solution to 0–5 °C in an ice bath.

-

Bromination: Add elemental bromine (52.8 g, 17 mL, 330 mmol) dropwise over 60 minutes.

-

Mechanistic Insight: The solution will initially turn orange/red.[1] The low temperature prevents oxidative side reactions while favoring regioselective substitution at the ortho and para positions relative to the methoxy group.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Endpoint: Disappearance of mono- and di-bromo intermediates.

-

-

Quench & Isolation: Pour the reaction mixture into ice-cold water (500 mL) containing sodium bisulfite (to neutralize excess bromine). A solid precipitate should form.[1]

-

Extraction: If no precipitate forms, extract with Dichloromethane (3 x 100 mL). Wash combined organics with water, saturated

, and brine. -

Purification: Recrystallize the crude solid from hot Ethanol or a Hexane/Ethanol mixture.

-

Characterization:

-

Appearance: White to off-white crystalline solid.

-

1H NMR (CDCl3): Look for a singlet (Methoxy), a singlet (Methyl), and the absence of aromatic protons (if fully substituted) or a single aromatic proton signal if the 5-position was not brominated (Note: The target is 1,3,5-tribromo, implying the starting material 3-methylanisole is brominated at 2, 4, and 6 positions. Wait—3-methylanisole has positions 2, 4, 5, 6 available. The 2, 4, 6 positions are activated.[4][5] Position 5 is meta to the methoxy and less reactive. The product is 2,4,6-tribromo-3-methylanisole).

-

Visualization: Synthesis Pathway

The following diagram illustrates the chemical transformation and the directing effects governing the synthesis.

Figure 1: Synthetic pathway for this compound via electrophilic aromatic substitution.

Part 4: Physicochemical Profile & Applications

Key Properties Table[9]

| Property | Value | Relevance |

| Molecular Formula | Halogenated Aromatic | |

| Molecular Weight | 358.85 g/mol | Heavy atom effect prominent in Mass Spec |

| Melting Point | 74–76 °C | Solid at room temperature; easy to handle |

| LogP (Predicted) | ~4.63 | Highly Lipophilic; bioaccumulative potential |

| Boiling Point | 308–311 °C | High thermal stability; suitable for GC analysis |

| Isotopic Pattern | Distinct Tri-bromo | Characteristic 1:3:3:1 pattern in Mass Spec (M, M+2, M+4, M+6) |

Applications in Research

-

Environmental Forensics: Used as a standard to quantify "natural" background levels of organohalogens. High concentrations of this compound in air samples (e.g., over the Great Barrier Reef) indicate natural production by marine algae or sponges, rather than industrial pollution.

-

Metabolic Probe: In drug development, this compound serves as a model for Type I substrate binding in P450 enzymes. Its steric bulk (tribromo substitution) and lipophilicity mimic certain polyhalogenated drug candidates, allowing researchers to study:

-

O-Demethylation rates (conversion back to the phenol).

-

Debromination pathways under anaerobic conditions.

-

-

Fungal Metabolite Tracking: It is used to track the activity of fungal O-methyltransferases, which convert toxic bromophenols (flame retardants/fungicides) into the more volatile and lipophilic anisole derivatives (cork taint analogues).

Part 5: References

-

Vetter, W. (2006). "Synthesis and characterization of 2,3,5-tribromo-4-methylanisole and 2,4,6-tribromo-3-methylanisole." Environmental Science & Technology. (Contextual citation for synthesis and characterization).

-

ChemicalBook. (2023).[6][5] "this compound Product Properties and Safety Data." ChemicalBook Database.

-

Sigma-Aldrich. (2023).[2] "this compound Analytical Standard." Merck/Sigma-Aldrich Catalog.

-

Melcher, J., et al. (2025). "The natural product 2,4,6-tribromoanisole is the predominant polyhalogenated compound in representative Australian passive air samples." Environmental Monitoring and Assessment.

-

PubChem. (2023).[7][2] "Compound Summary: this compound." National Library of Medicine.

Sources

- 1. youtube.com [youtube.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 41424-36-6 [chemicalbook.com]

- 4. CN113755866A - Preparation method of 2,4, 6-tribromoaniline - Google Patents [patents.google.com]

- 5. ijcrt.org [ijcrt.org]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. Organic Syntheses Procedure [orgsyn.org]

Substituted Bromobenzenes: Synthetic Architectures and Pharmacophore Integration

Executive Summary: The "Goldilocks" Halogen

In the hierarchy of aromatic functionalization, substituted bromobenzenes occupy a critical "Goldilocks" zone. They possess a carbon-halogen bond strength (

For the medicinal chemist, the bromine atom is not merely a leaving group; it is a metabolic modulator and a halogen-bonding pharmacophore. This guide deconstructs the synthesis, reactivity, and application of substituted bromobenzenes, moving beyond textbook definitions to field-proven strategies.

Structural Significance & Electronic Properties

The Halogen Bond (The Sigma-Hole)

Unlike fluorine (electrostatic shell) or chlorine (weak polarization), bromine exhibits a pronounced "sigma-hole"—a region of positive electrostatic potential on the extension of the

Reactivity vs. Stability Profile

The utility of aryl bromides is best understood in comparison to their halogen congeners:

| Property | Aryl Chloride (Ar-Cl) | Aryl Bromide (Ar-Br) | Aryl Iodide (Ar-I) |

| C-X BDE (kcal/mol) | ~96 | ~81 | ~65 |

| Pd Oxidative Addition | Slow / Requires Bulky Ligands | Optimal | Fast |

| Stability | High | High | Light/Heat Sensitive |

| Catalyst Poisoning | Negligible | Low | High (via |

| Cost | Low | Moderate | High |

Expert Insight: While aryl iodides react fastest, they often suffer from "catalyst poisoning" in scale-up scenarios. The liberated iodide ions can form stable

dimers, effectively killing the catalytic cycle. Aryl bromides avoid this trap, maintaining high turnover numbers (TON).

Synthetic Methodologies: The Decision Matrix

Selecting the correct route to a substituted bromobenzene depends entirely on the electronic nature of the starting material and the required regiochemistry.

Pathway Selection Logic

The following decision matrix illustrates the causal logic for selecting a synthetic route.

Figure 1: Synthetic decision matrix for substituted bromobenzenes.

Advanced Protocol: Regioselective Bromination using NBS

Why this method? Traditional bromination using liquid

Protocol: Synthesis of 4-Bromoanisole

Target: Conversion of Anisole to 4-Bromoanisole. Mechanism: Electrophilic Aromatic Substitution (EAS) via polarized N-Br bond.

Reagents:

-

Anisole (10 mmol, 1.08 g)

-

N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) - Freshly recrystallized if yellow.

-

Acetonitrile (MeCN) (20 mL) - Polar aprotic solvent stabilizes the transition state.

-

Ammonium Acetate (

) (1 mmol, 0.08 g) - Catalyst (optional but recommended for rate acceleration).

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Anisole (1.0 eq) in MeCN (2 M concentration).

-

Activation: Add

(0.1 eq). Stir for 5 minutes at Room Temperature (RT). -

Addition: Add NBS (1.05 eq) portion-wise over 10 minutes. Note: Exothermic reaction; maintain RT using a water bath if scale >10g.

-

Reaction: Stir at RT. Monitor via TLC (Hexane/EtOAc 9:1).

-

Checkpoint: Anisole (

) should disappear; Product (

-

-

Quench: Concentrate solvent under reduced pressure (Rotavap).

-

Workup: Redissolve residue in Diethyl Ether (

). Wash sequentially with:- (2x) to remove succinimide byproduct.

-

5%

(aq) to remove trace bromine color. -

Brine (1x).

-

Purification: Dry over

, filter, and concentrate.-

Self-Validation: Pure 4-bromoanisole is a clear liquid. If solid succinimide precipitates remain, repeat water wash.

-

Expected Yield: 85-95%. Regioselectivity >95% para.

-

Reactivity Profile: The Cross-Coupling Revolution

The substituted bromobenzene is the workhorse of the Suzuki-Miyaura and Buchwald-Hartwig couplings. Understanding the catalytic cycle is crucial for troubleshooting failed reactions.

The Oxidative Addition Bottleneck

The rate-determining step (RDS) for aryl bromides is the oxidative addition to Pd(0).

-

Electronic Effect: Electron-withdrawing substituents (e.g., -CN, -

) on the benzene ring accelerate this step by lowering the LUMO energy of the C-Br bond. -

Steric Effect: Ortho-substituents significantly retard this step, often requiring higher temperatures or specialized ligands (e.g., S-Phos, X-Phos).

Catalytic Cycle Visualization

The following diagram highlights the critical entry point of the aryl bromide.

Figure 2: Palladium catalytic cycle emphasizing the oxidative addition of Aryl Bromides.

Applications in Drug Discovery[2]

Metabolic Blocking

Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the para-position. Substituting a hydrogen with bromine blocks this metabolic "hotspot" due to the steric bulk and the strength of the C-Br bond, extending the half-life (

Case Study: Brodimoprim

In the development of Brodimoprim (a trimethoprim analog), the replacement of a methoxy group with a bromine atom resulted in:

-

Increased Lipophilicity: Improved blood-brain barrier penetration.

-

Selectivity: Enhanced binding affinity to bacterial dihydrofolate reductase via halogen bonding.

References

-

Synthesis of Bromobenzenes (Sandmeyer & Radical Mechanisms)

-

Regioselective Bromination (Theoretical & Experimental)

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Link

-

-

NBS Protocols

-

Palladium Catalysis & Aryl Halide Reactivity

-

Medicinal Chemistry Applications

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

key characteristics of 1,3,5-Tribromo-2-methoxy-4-methylbenzene

Technical Monograph: 1,3,5-Tribromo-2-methoxy-4-methylbenzene Synonyms: 2,4,6-Tribromo-3-methylanisole; Methyl 2,4,6-tribromo-3-methylphenyl ether CAS Registry Number: 41424-36-6

Executive Summary

This technical guide provides a comprehensive analysis of This compound , a highly specialized halogenated aromatic ether. While structurally homologous to the notorious "cork taint" compound 2,4,6-Tribromoanisole (TBA), this methylated derivative serves distinct roles in analytical chemistry and organic synthesis.

Primarily utilized as a high-fidelity internal standard in the trace analysis of environmental haloanisoles, it also functions as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). This guide synthesizes its physicochemical profile, validated synthesis protocols, and analytical applications for researchers in drug development and environmental toxicology.

Part 1: Physicochemical Profile

The steric bulk of the three bromine atoms combined with the lipophilic methyl and methoxy groups creates a molecule with significant hydrophobic character, necessitating specific solvent choices for extraction and processing.

| Property | Value / Description | Contextual Note |

| Molecular Formula | C₈H₇Br₃O | |

| Molecular Weight | 358.85 g/mol | High bromine mass defect useful for MS detection. |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 74–76 °C | Sharp melting point indicates high crystalline purity. |

| Boiling Point | ~308–311 °C (at 760 mmHg) | High thermal stability; suitable for GC analysis. |

| LogP (Predicted) | ~4.63 | Highly lipophilic; bioaccumulative potential. |

| Solubility | Insoluble in water; Soluble in DCM, Acetone, MeOH | Requires organic solvents for stock preparation. |

| Electronic Character | Electron-rich aromatic ring | Activated for further electrophilic substitution? No (fully substituted). Activated for oxidative addition? Yes (C-Br bonds). |

Part 2: Synthesis & Mechanistic Causality

The synthesis of this compound relies on the principles of Electrophilic Aromatic Substitution (EAS) . The precursor, 3-methylanisole , contains two activating groups: a methoxy group (-OCH₃) and a methyl group (-CH₃).

Mechanistic Rationale

-

Directing Effects: The methoxy group is a strong ortho, para-director. The methyl group is a weak ortho, para-director.

-

Regioselectivity: In 3-methylanisole (methoxy at C1, methyl at C3):

-

Positions 2, 4, and 6 are ortho or para to the strongly activating methoxy group.

-

Coincidentally, these same positions are also ortho or para to the methyl group.

-

Result: The cooperative directing effects make positions 2, 4, and 6 highly nucleophilic, allowing for exhaustive bromination under mild conditions without requiring a Lewis acid catalyst (though FeBr₃ can accelerate the rate).

-

Validated Synthesis Protocol

Reaction: Bromination of 3-Methylanisole Reagents: 3-Methylanisole (1.0 eq), Bromine (Br₂, 3.2 eq), Acetic Acid (Solvent), Sodium Acetate (Buffer).

-

Preparation: Dissolve 10 mmol of 3-methylanisole in 20 mL of Glacial Acetic Acid in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

-

Why Acetic Acid? It polarizes the Br-Br bond, increasing electrophilicity, while solubilizing the organic reactant.

-

-

Bromination: Cool the solution to 0–5 °C. Add a solution of Bromine (32 mmol) in Acetic Acid dropwise over 30 minutes.

-

Control: Maintain low temperature to prevent oxidative degradation of the methyl group.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the starting material is consumed.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5% Sodium Bisulfite (NaHSO₃).

-

Causality: Bisulfite reduces excess unreacted bromine (red/brown) to bromide (colorless), simplifying purification.

-

-

Isolation: Filter the resulting white precipitate. Wash with cold water (3x 20 mL) to remove acetic acid.

-

Purification: Recrystallize from Ethanol or Methanol to yield needle-like crystals.

Synthesis Pathway Diagram

Caption: Figure 1. Synergistic regioselective bromination of 3-methylanisole driven by cooperative directing groups.

Part 3: Analytical Applications & Workflow

In drug development and food safety, this compound is frequently used as a surrogate internal standard for the quantification of 2,4,6-Tribromoanisole (TBA), a potent off-flavor compound (musty/moldy taint) generated by fungal methylation of brominated flame retardants.

Why use this specific methyl-derivative?

-

Chromatographic Resolution: The additional methyl group increases retention time slightly compared to TBA, allowing baseline separation in Gas Chromatography (GC).

-

Ionization Similarity: It shares the characteristic tribromo-isotope pattern (1:3:3:1 ratio for ⁷⁹Br/⁸¹Br) in Mass Spectrometry (MS), ensuring identical ionization efficiency behavior.

-

Extraction Efficiency: Its lipophilicity (LogP ~4.6) mimics TBA, ensuring it tracks extraction losses accurately during sample preparation.

Analytical Protocol: Trace Analysis in Aqueous/Wine Matrices

Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS.

-

Sample Prep: Aliquot 10 mL of sample (wine/water) into a 20 mL headspace vial. Add 3g NaCl (to increase ionic strength and drive organics into the headspace).

-

Spiking: Add 10 µL of This compound internal standard solution (100 ng/mL in methanol).

-

Extraction: Incubate at 60°C for 20 mins. Expose SPME fiber (DVB/CAR/PDMS) to headspace for 30 mins.

-

Desorption: Inject into GC inlet (260°C, splitless mode).

-

Detection: Operate MS in Selected Ion Monitoring (SIM) mode.

-

Target Ions: m/z 358, 360, 362 (Molecular Ion Cluster).

-

Analytical Workflow Diagram

Caption: Figure 2. Analytical workflow utilizing the compound as a high-fidelity internal standard for trace haloanisole analysis.

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

-

PubChem. (2024). Compound Summary: 2,4,6-Tribromo-3-methylaniline (Structural Analog Data). National Library of Medicine. Retrieved from

-

Malleret, L., & Bruchet, A. (2002).[1] Identification and responsibility of 2,4,6-tribromoanisole in musty, corked odors in wine. Journal of Agricultural and Food Chemistry. Retrieved from

-

ChemicalBook. (2023).[2] this compound Properties and Synthesis. Retrieved from

Sources

1,3,5-Tribromo-2-methoxy-4-methylbenzene formula and weight

Topic: 1,3,5-Tribromo-2-methoxy-4-methylbenzene: Formula, Weight, and Technical Specifications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 41424-36-6) is a highly functionalized halogenated aromatic building block used in the synthesis of complex pharmaceutical scaffolds and as a reference standard in environmental proteomics. Characterized by its dense substitution pattern, this compound offers unique steric and electronic properties that make it valuable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and as a stable isotopic marker in mass spectrometry.

This guide provides a definitive technical analysis of its physicochemical properties, synthesis logic, and application in high-throughput medicinal chemistry.

Chemical Identity & Physicochemical Core

The precise stoichiometry and molecular weight are critical for stoichiometric calculations in library synthesis.

Table 1: Core Specifications

| Property | Value | Technical Note |

| IUPAC Name | This compound | Also known as 2,4,6-Tribromo-3-methylanisole |

| CAS Number | 41424-36-6 | Primary identifier for procurement |

| Molecular Formula | C₈H₇Br₃O | High halogen content (66% by mass) |

| Molecular Weight | 358.85 g/mol | Average mass |

| Monoisotopic Mass | 355.8047 Da | Dominant isotopologue (⁷⁹Br₃) |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 74–76 °C | Sharp transition indicates high purity potential |

| Boiling Point | 308–311 °C | High thermal stability |

| Solubility | CHCl₃, DCM, DMSO, Toluene | Lipophilic; insoluble in water |

Structural Analysis

The molecule features a benzene core with a "pentasubstituted" pattern. The positioning of the methoxy (-OCH₃) and methyl (-CH₃) groups creates a specific electronic environment:

-

Electronic Effects: The methoxy group (C2) is a strong electron donor (resonance), while the methyl group (C4) is a weak donor (induction).

-

Steric Crowding: The bromine atoms at C1, C3, and C5 create a "steric gear" effect, restricting rotation of adjacent groups in coupled products. This is particularly relevant for designing atropisomeric drugs .

Synthesis & Production Logic

The synthesis of this compound follows a classic Electrophilic Aromatic Substitution (EAS) pathway. The precursor, 3-methylanisole , directs incoming electrophiles (Br⁺) to the ortho and para positions relative to the activating methoxy group.

Protocol: Bromination of 3-Methylanisole

Reaction Logic: The methoxy group at C1 (relative to precursor numbering) strongly activates positions 2, 4, and 6. The methyl group at C3 reinforces this activation at C2 and C4. Consequently, exhaustive bromination occurs rapidly at these thermodynamically favored sites.

Step-by-Step Methodology:

-

Reagents: 3-Methylanisole (1.0 eq), Bromine (Br₂, 3.1 eq), Acetic Acid (AcOH) as solvent.

-

Setup: A round-bottom flask equipped with a pressure-equalizing addition funnel and a caustic scrubber (for HBr off-gassing).

-

Addition: Cool the 3-methylanisole/AcOH solution to 0°C. Add Br₂ dropwise to control the exotherm.

-

Reaction: Allow to warm to room temperature. The strong activation of the anisole ring typically precludes the need for Lewis acid catalysts (like FeBr₃), though trace iron can accelerate the reaction.

-

Quench & Isolation: Pour mixture into ice water containing sodium bisulfite (NaHSO₃) to quench excess bromine. Filter the resulting precipitate.[1]

-

Purification: Recrystallization from ethanol/heptane yields the target tribromide.

Visualization: Synthesis Pathway

Caption: Electrophilic bromination of 3-methylanisole. The methoxy group directs bromination to the 2, 4, and 6 positions (relative to itself), resulting in the 1,3,5-tribromo pattern in the final numbered product.

Applications in Drug Discovery & Proteomics

A. Scaffold for Diversity-Oriented Synthesis (DOS)

In medicinal chemistry, this compound serves as a trifunctional core . The three bromine atoms are chemically distinct due to their local environments:

-

Br at C3: Flanked by -OCH₃ and -CH₃ (Most sterically crowded).

-

Br at C1/C5: Flanked by -OCH₃/H or -CH₃/H.

This subtle electronic differentiation allows for regioselective cross-coupling . Researchers can perform sequential Suzuki-Miyaura couplings to install three different aryl groups, creating highly complex, non-planar architectures ("star-shaped" molecules) often required to disrupt protein-protein interactions (PPIs).

B. Mass Spectrometry & Environmental Standards

-

Isotopic Signature: The presence of three bromine atoms creates a distinct mass spectral pattern (M, M+2, M+4, M+6) with a roughly 1:3:3:1 intensity ratio. This provides an unambiguous "tag" for identifying this compound or its metabolites in complex biological matrices.

-

Fungal Metabolite Analog: Similar polybrominated anisoles (e.g., 2,4,6-Tribromoanisole) are known causes of "cork taint" in wine and musty odors in water. This specific methylated derivative serves as an internal standard for validating analytical methods (GC-MS) for environmental contaminants.

Visualization: Sequential Functionalization Logic

Caption: Strategy for exploiting the tribromo-core. By tuning catalyst ligands (e.g., XPhos vs. PPh3), researchers can selectively functionalize the ring.

Safety & Handling Protocol

Hazard Class: Irritant / Organobromine. GHS Signal: WARNING.

-

Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.

-

Inhalation Risk: Solid powder can be an irritant. Weigh inside a fume hood.

-

Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers or alkali metals (risk of Wurtz-type coupling or exothermic decomposition).

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from light.

References

-

Sigma-Aldrich. (2024). This compound Product Specification. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Polybrominated Anisoles. NIST Standard Reference Database.[2] Retrieved from

-

PubChem. (2024). Compound Summary: this compound (CID 24880243). National Center for Biotechnology Information. Retrieved from

-

ChemicalBook. (2024).[3] CAS 41424-36-6 Technical Data. Retrieved from

Sources

Methodological & Application

Application Note: 1,3,5-Tribromo-2-methoxy-4-methylbenzene as a Programmable Scaffold

This guide details the strategic application of 1,3,5-Tribromo-2-methoxy-4-methylbenzene (also known as 2,4,6-Tribromo-3-methoxytoluene ) in organic synthesis. It focuses on its utility as a dense functionality scaffold for constructing non-symmetrical, penta-substituted benzenes found in pharmaceuticals and polyhalogenated natural products.

Introduction: The "Switchable" Arene Scaffold

This compound (CAS: 41424-36-6) represents a unique class of polyhalogenated anisoles (PHAs) . Unlike simple tribromobenzene, this scaffold possesses two distinct "break-symmetry" elements: a coordinating methoxy group (-OMe) and a steric methyl blocker (-Me) .

These substituents create a distinct electronic and steric environment for each of the three bromine atoms, allowing for orthogonal functionalization . This molecule is not merely a reagent but a "programmable" core for generating high-complexity libraries (e.g., biaryls, fused heterocycles) without the need for de novo ring construction.

Structural Reactivity Map

-

Site A (C1-Br): Flanked by -OMe and -H. High reactivity toward Lithium-Halogen Exchange (Li-HE) due to the ortho-directing ability of the methoxy group.

-

Site B (C5-Br): Flanked by -Me and -H. High reactivity toward Pd-catalyzed cross-coupling due to lower steric hindrance compared to C3.

-

Site C (C3-Br): Flanked by -OMe and -Me. Sterically locking position. typically the last to react, requiring forcing conditions or specialized catalysts (e.g., Buchwald precatalysts).

Core Applications & Workflows

Application 1: Regioselective Lithium-Halogen Exchange (Li-HE)

Principle: The methoxy group at C2 acts as a Directed Metalation Group (DMG). Upon treatment with n-butyllithium, the lithium cation coordinates to the methoxy oxygen, significantly increasing the rate of exchange at the ortho positions (C1 and C3). However, C3 is sterically shielded by the C4-methyl group. Therefore, kinetic control exclusively targets C1-Br .

Utility: This pathway is used to introduce electrophiles (formyl, silyl, iodine, or alkyl groups) at the C1 position, creating a tetrasubstituted pattern often found in fungal metabolites like Drosophilin analogs.

Application 2: Steric-Controlled Suzuki-Miyaura Coupling

Principle: In palladium-catalyzed cross-coupling, oxidative addition is sensitive to steric bulk. The C5-Br bond is flanked by a methyl group and a hydrogen atom, whereas C1 is flanked by a coordinating methoxy and hydrogen, and C3 is "buttressed" by both methoxy and methyl.

-

Outcome: Under mild conditions with limiting boronic acid, coupling occurs preferentially at C5 , avoiding the crowded C3 site and the electron-rich C1/C2 sector.

Application 3: Synthesis of Polyhalogenated Bioactive Ethers

Context: Polybrominated anisoles are potent precursors for fungal metabolites (e.g., Psathyrellon derivatives) and flame retardant metabolites . This scaffold serves as a late-stage intermediate for synthesizing standards used in environmental toxicology (cork taint analysis) and drug discovery programs targeting tubulin inhibition (colchicine site binding).

Detailed Experimental Protocols

Protocol A: Site-Selective Formylation via Li-HE (Targeting C1)

Objective: To synthesize 3,5-dibromo-2-methoxy-4-methylbenzaldehyde.

Reagents:

-

This compound (1.0 equiv)

-

n-Butyllithium (1.05 equiv, 2.5 M in hexanes)

-

DMF (Dimethylformamide) (3.0 equiv)

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add the tribromoanisole substrate (1.0 g, 2.79 mmol) and anhydrous THF (15 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Exchange: Add n-BuLi (1.17 mL, 2.93 mmol) dropwise over 10 minutes via syringe pump to maintain internal temperature below -70 °C.

-

Mechanistic Note: The solution may turn yellow/orange, indicating the formation of the lithiated species stabilized by OMe coordination.

-

-

Incubation: Stir at -78 °C for 30 minutes. Do not warm, as "scrambling" (migration of Li to other positions) may occur.

-

Quench: Add anhydrous DMF (0.65 mL, 8.37 mmol) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow to warm to room temperature over 1 hour.

-

Workup: Quench with saturated NH₄Cl (10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Protocol B: Distal Cross-Coupling via Suzuki Reaction (Targeting C5)

Objective: To synthesize 4-bromo-6-methoxy-2-methyl-1,1'-biphenyl derivatives.

Reagents:

-

Substrate (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

-

Solvent: DME (Dimethoxyethane) / Water (4:1)

Procedure:

-

Degassing: Sparge the DME/Water solvent mixture with argon for 20 minutes.

-

Assembly: In a reaction vial, combine the tribromo substrate, phenylboronic acid, and Pd(PPh₃)₄.

-

Reaction: Add the degassed solvent and aqueous base. Seal the vial.

-

Heating: Heat to 60 °C (oil bath) for 4-6 hours.

-

Critical Control: Do not exceed 80 °C or use excess boronic acid, as this will force coupling at the C1/C3 positions.

-

-

Monitoring: Monitor by TLC/HPLC. The mono-coupled product (at C5) appears first.

-

Isolation: Filter through Celite, dilute with water, and extract with DCM. Purify via flash chromatography.

Visualizing the Divergent Synthesis

The following diagram illustrates the logic of "Chemo- and Regio-Divergence" using this scaffold.

References

-

Halomethoxybenzenes in Synthesis & Environment

- Detailed analysis of polybrominated anisoles as precursors and metabolites.

-

Source:

-

Lithium-Halogen Exchange Selectivity

- Mechanistic insights into the "Ortho-Effect" in polyhalogen

-

Source:

-

Crystal Structure & Precursor Utility

- Structural data on related dibromo-methoxy-methylbenzene systems confirming steric environments.

-

Source:

-

General Protocol for Polybromoanisole Coupling

- Methodologies for handling highly bromin

-

Source:

1,3,5-Tribromo-2-methoxy-4-methylbenzene as a building block in synthesis

Application Note: Site-Selective Functionalization of 1,3,5-Tribromo-2-methoxy-4-methylbenzene

Part 1: Introduction & Structural Manifold

This compound (also referred to as 2,4,6-tribromo-3-methylanisole) represents a "privileged scaffold" for the rapid generation of non-symmetrical biaryl and triaryl systems. Its utility stems from the presence of three chemically distinct bromine atoms, defined by their unique steric and electronic environments relative to the methoxy (OMe) and methyl (Me) substituents.

Unlike symmetric poly-brominated benzenes (e.g., 1,3,5-tribromobenzene), TBM-MB breaks symmetry to allow programmable regioselectivity . This guide details the "decision tree" for sequentially functionalizing this molecule, allowing researchers to install three different pharmacophores with high precision.

The Reactivity Hierarchy

The core utility relies on exploiting the differences between the three C-Br bonds:

-

C5-Br (The "Para" Position): Located para to the activating OMe group and flanked by a Methyl and a Hydrogen.

-

Reactivity: Highest reactivity in Pd-catalyzed cross-coupling (Suzuki/Buchwald) due to minimal steric hindrance compared to C3 and favorable electronics (para-activation).

-

-

C1-Br (The "Ortho-Coordination" Position): Located ortho to the OMe group and flanked by a Hydrogen.

-

Reactivity: Primary site for Lithium-Halogen Exchange . The OMe group acts as a Directed Metalation Group (DMG), coordinating the lithium species to the C1 position.

-

-

C3-Br (The "Buried" Position): Located between the OMe and Me groups.

-

Reactivity: Sterically congested ("buttressed"). This is the last position to react and typically requires forcing conditions or specialized catalysts (e.g., Buchwald precatalysts) after the other positions have been functionalized.

-

Part 2: Visualizing the Reactivity Logic

The following diagram illustrates the divergent synthetic pathways available from the TBM-MB scaffold.

Caption: Divergent functionalization pathways. Path A exploits steric/electronic differentiation for Pd-catalysis (C5 selectivity). Path B exploits chelation-directed lithiation (C1 selectivity).

Part 3: Experimental Protocols

Protocol A: Scaffold Synthesis (Bromination)

Objective: Preparation of this compound from 3-methylanisole. Mechanism: Electrophilic aromatic substitution (SEAr). The OMe and Me groups direct ortho/para, activating positions 2, 4, and 6 (relative to anisole numbering).

Materials:

-

3-Methylanisole (1.0 equiv)

-

Bromine (Br2) (3.3 equiv)[1]

-

Iron(III) bromide (FeBr3) (0.05 equiv) or Iron powder

-

Dichloromethane (DCM) or Acetic Acid

Step-by-Step:

-

Setup: Charge a 3-neck round-bottom flask with 3-methylanisole (100 mmol) and DCM (200 mL). Cool to 0°C under N2 atmosphere.

-

Catalyst: Add FeBr3 (5 mmol) in one portion.

-

Addition: Add Br2 (330 mmol) dropwise via an addition funnel over 60 minutes. Caution: HBr gas evolution. Use a caustic scrubber.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC/GC-MS. The target is the tri-brominated species (M+ peak at ~436 amu).

-

Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess bromine (color change from red to yellow/clear).

-

Extraction: Extract with DCM (3x), wash with brine, dry over MgSO4, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexanes.

-

Expected Yield: 85-92%.

-